乙酸肼

描述

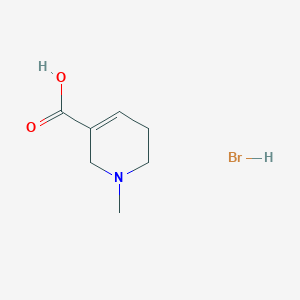

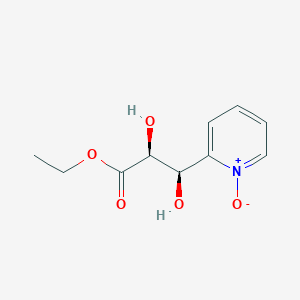

Hydrazine acetate, also known as acetohydrazine, is an organic compound with the chemical formula CH₃CONHNH₂. It is a colorless crystalline solid that is soluble in water and other polar solvents. Hydrazine acetate is primarily used as a reagent in organic synthesis, particularly for the cleavage of glycosidic esters and anomeric denitration of carbohydrates .

科学研究应用

Hydrazine acetate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block to prepare various organic derivatives.

Cleavage of Glycosidic Esters: It is employed in the cleavage of glycosidic esters and anomeric denitration of carbohydrates.

Biomedical Applications: Hydrazine derivatives, including hydrazine acetate, are explored for their potential in drug delivery systems, particularly for site-specific drug release in cancer therapy.

Analytical Chemistry: It is used as a reagent in analytical chemistry for the reduction of metal ions.

作用机制

Target of Action

Hydrazine acetate is an acetate salt of hydrazine . It is primarily used as a reagent in organic synthesis, where it interacts with various organic compounds to form hydrazones . These hydrazones can be further converted to the corresponding alkane by reaction with base and heat .

Mode of Action

The mode of action of hydrazine acetate involves the formation of hydrazones through a reaction with aldehydes or ketones . This process is known as the Wolff-Kishner reduction . The reaction involves the nucleophilic addition of hydrazine to the carbonyl group of the aldehyde or ketone, forming a hydrazone . This hydrazone can then be reduced to an alkane under basic conditions and heat .

Biochemical Pathways

The biochemical pathways affected by hydrazine acetate are primarily related to the conversion of aldehydes and ketones to alkanes . This process can impact various biochemical pathways, particularly those involving the metabolism of these compounds. The specific pathways affected can vary depending on the exact nature of the aldehyde or ketone involved .

Pharmacokinetics

It’s worth noting that hydrazine, a related compound, undergoes extensive first-pass metabolism, with a mean fractional availability of about 030 to 035 for slow acetylators and 010 to 016 for rapid acetylators . This suggests that the bioavailability of hydrazine acetate may also be influenced by similar factors.

Result of Action

The primary result of the action of hydrazine acetate is the conversion of aldehydes and ketones to alkanes . This can have various effects at the molecular and cellular level, depending on the specific compounds involved and the context in which the reaction occurs. For example, in organic synthesis, this can lead to the formation of various organic derivatives .

Action Environment

Environmental factors can influence the action of hydrazine acetate. For example, the reaction of hydrazine with aldehydes or ketones to form hydrazones is influenced by factors such as temperature and pH . Additionally, the stability of hydrazine acetate may be affected by factors such as light, heat, and moisture . Furthermore, the presence of other chemicals in the environment can also influence the action and efficacy of hydrazine acetate .

准备方法

Synthetic Routes and Reaction Conditions: Hydrazine acetate can be synthesized by reacting hydrazine hydrate with acetic acid. The reaction is typically carried out in an ice bath to control the temperature between 0-10°C. The reaction mixture is stirred at room temperature for about 40 minutes to complete the synthesis .

Industrial Production Methods: In an industrial setting, the preparation of hydrazine acetate involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

化学反应分析

Types of Reactions: Hydrazine acetate undergoes several types of chemical reactions, including:

Reduction: It acts as a reducing agent, capable of reducing metal ions such as silver ions to their metallic form.

Acid-Base Reactions: It reacts with acids to produce acetic acid and hydrazine.

Oxidation: When reacted with acidic oxidants, it releases nitrogen gas.

Common Reagents and Conditions:

Reducing Agents: Hydrazine acetate itself is used as a reducing agent.

Acids: Common acids like hydrochloric acid or sulfuric acid can be used in reactions with hydrazine acetate.

Oxidants: Acidic oxidants such as nitric acid are used for oxidation reactions.

Major Products:

Metallic Silver: From the reduction of silver ions.

Acetic Acid and Hydrazine: From acid-base reactions.

Nitrogen Gas: From oxidation reactions.

相似化合物的比较

Hydrazine (N₂H₄): A simple pnictogen hydride, used as a reducing agent and in rocket fuel.

Monomethylhydrazine (CH₃NHNH₂): Used as a rocket fuel, similar in reducing properties but with different applications.

Unsymmetrical Dimethylhydrazine ((CH₃)₂NNH₂): Another variant used in rocket fuel.

Uniqueness: Hydrazine acetate is unique due to its specific applications in organic synthesis and its role in the cleavage of glycosidic esters. Its ability to act as a reducing agent in various chemical reactions also sets it apart from other similar compounds .

属性

IUPAC Name |

acetic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNDHXQDJQEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064632 | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-65-1, 13255-48-6 | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hydrazine acetate selectively cleaves specific protecting groups while leaving others intact. For instance, it efficiently removes phenolic acetates without affecting sensitive monolignol ester conjugates, which is crucial for synthesizing monolignol conjugates for lignin research. [] Similarly, it selectively removes the nitrophthalimidobutyric (NPB) group, a novel colorimetric hydroxyl protecting group, in both solid-phase and fluorous-phase synthesis of oligosaccharides. [] Additionally, it can distinguish between acetyl groups at different positions in peracetylated glycals, exhibiting remarkable selectivity for deacetylation at the -4 position. []

A: Hydrazine acetate serves as a mild and effective reagent for the selective removal of nitrate groups from the anomeric position of carbohydrates. [, ] This selectivity is particularly valuable for synthesizing specific carbohydrate derivatives.

A: Hydrazine acetate effectively regenerates lysine from Nε-formyllysine under mild aqueous conditions. This reaction is instrumental in peptide synthesis, as demonstrated by its successful application in the synthesis of α-melanocyte-stimulating hormone (MSH). [, ]

A: Yes, hydrazine acetate reacts with 2,4,6-tris(trinitromethyl)-1,3,5-triazine, leading to the substitution of trinitromethyl groups and yielding monoazido and diazido derivatives. Interestingly, reacting the same triazine with hydrazine acetate in the presence of trifluoroacetic acid produces 1-acetyl-2,2-bis[4,6-bis(trinitromethyl)-1,3,5-triazin-2-yl]hydrazine, highlighting the influence of reaction conditions on product formation. []

ANone: Hydrazine acetate is an ionic salt composed of the hydrazinium cation (N2H5+) and the acetate anion (CH3COO-). It has a molecular formula of C2H7N2O2 and a molecular weight of 91.09 g/mol. Spectroscopic data, such as IR and NMR, can provide further structural insights.

A: Yes, the pre-activation based chemoselective one-pot glycosylation methodology, employing hydrazine acetate for deprotection, has been successfully utilized in the synthesis of LewisX and dimeric LewisX oligosaccharides. This method allows for the rapid assembly of complex glycans with high yields and excellent regio- and stereo-selectivities. []

ANone: Hydrazine acetate is known to be hygroscopic and should be stored under inert conditions to prevent degradation. Furthermore, hydrazine and its derivatives, including hydrazine acetate, are considered toxic and potentially carcinogenic. Therefore, appropriate safety measures and handling procedures should be followed when working with this compound.

A: While predominantly employed in organic synthesis, hydrazine acetate has shown potential in materials science. For example, it was used in the synthesis of a glycopolymer self-assembly system for the delivery of the gold-based drug auranofin. [] This highlights its versatility and potential applications beyond traditional organic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)